Product packaging for Vespertilin(Cat. No.:CAS No. 33282-87-0)

Vespertilin

Cat. No.: B1580587
CAS No.: 33282-87-0
M. Wt: 344.5 g/mol
InChI Key: NROZBIHZZUIGDJ-VEVNUCLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vespertilin is a naturally occurring steroidal lactone that was first isolated from the plant Solanum vespertilio . Chemically, it is classified as a 23,24-dinorcholanic acid bearing a 22,16β-carbolactone moiety, specifically (3β,16β-dihydroxy-23,24-dinor-chol-5-eno-22,16-lactone) . This compound belongs to a broader class of bisnorcholanic lactones (BL), which are characterized by a five-ring structure with a total of 22 carbon atoms . Research indicates that this compound and its synthetic analogues exhibit significant plant growth-promoting activity . In bioassays, such as the bean's second internode elongation test, certain dinorcholanic lactones bearing a 5α-hydroxy-6-oxo moiety have shown activity comparable to that of established brassinosteroids like homobrassinolide, suggesting their potential as brassinosteroid mimics . Beyond its role in plant physiology, this compound has been reported to possess anticarcinogenic activity, and structural analogues have demonstrated antifungal properties against fluconazole-resistant Candida cells . The synthesis of this compound can be achieved from steroidal sapogenin precursors, such as diosgenin acetate or solasodine, through protocols involving reactions like the Beckmann rearrangement of 23-hydroximino intermediates . This compound serves as a valuable intermediate and starting material for the synthesis of other biologically active steroidal compounds and their analogues . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O3 B1580587 Vespertilin CAS No. 33282-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2S,4S,7S,8R,9S,12S,13R,16S)-16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h4,12,14-19,23H,5-11H2,1-3H3/t12-,14-,15+,16-,17-,18-,19-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROZBIHZZUIGDJ-VEVNUCLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30954921
Record name 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33282-87-0
Record name Vespertilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033282870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-4a,6a,7-trimethyl-1,2,3,4,4a,4b,5,6,6a,6b,7,9a,10,10a,10b,11-hexadecahydro-8H-naphtho[2',1':4,5]indeno[2,1-b]furan-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30954921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthetic Pathways of Vespertilin

Botanical Sources and Distribution of Vespertilin and Related Bisnorcholanic Lactones

This compound was first identified and isolated from Solanum vespertilio, a plant species native to the Canary Islands. mdpi.comresearchgate.net This compound is a member of a broader group of molecules known as 23,24-bisnorcholanic lactones. researchgate.net While the availability of this compound and other bisnorcholanic lactones from natural sources is generally limited, they have been isolated from various other plants. mdpi.comnih.gov In their natural state within plants, these lactones, including this compound, often exist as glycosides, where a sugar molecule is attached to the steroid aglycone at the C3 position. mdpi.comresearchgate.netscielo.org.mx

The distribution of these compounds is not limited to a single genus. For instance, besides Solanum, related steroidal saponins (B1172615) and lactones have been found in plants like Asparagus dumosus. researchgate.net The limited yield from plant extraction has spurred significant research into laboratory synthesis to obtain these compounds for further study. mdpi.comnih.gov

Table 1: Botanical Sources of this compound and Related Compounds

Compound Class Specific Compound Example Botanical Source Reference
Bisnorcholanic Lactone This compound Solanum vespertilio mdpi.comresearchgate.netresearchgate.net
Steroidal Saponin Dumoside Asparagus dumosus researchgate.net
Spirosolane (B1244043) Alkaloid Solasodine (B1681914) Solanum species mdpi.comnih.gov
Steroidal Sapogenin Diosgenin (B1670711) Dioscorea species scielo.org.mxuodiyala.edu.iq
Steroidal Sapogenin Tigogenin (B51453) Various, including Solanum species mdpi.comresearchgate.net

Proposed Biosynthetic Routes from Steroidal Precursors (e.g., Sapogenins, Spirostanes, Spirosolanes)

The biosynthesis of this compound and other bisnorcholanic lactones is believed to originate from more complex steroidal precursors. britannica.com The general pathway for steroid biosynthesis in plants starts with simple molecules like acetyl-CoA, which are converted through the mevalonate (B85504) pathway to squalene. nih.govlibretexts.org Squalene is then cyclized to form cycloartenol, a key intermediate that leads to the production of cholesterol. britannica.com

From cholesterol, diverse steroidal compounds are synthesized. The formation of bisnorcholanic lactones involves the degradation of six-ring steroidal structures, specifically steroidal sapogenins (spirostanes) and steroidal alkaloids (spirosolanes). mdpi.comresearchgate.netnih.gov This transformation is characterized by the formation of a C22-lactone ring structure. researchgate.netresearchgate.net

Several key precursors have been identified as starting points for the synthesis of these lactones:

Sapogenins (Spirostanes): Compounds like diosgenin, hecogenin, sarsasapogenin, and tigogenin are frequently cited as precursors. mdpi.comscielo.org.mxresearchgate.net The conversion process involves the oxidative degradation of the spirostane side chain. mdpi.comnih.gov This can proceed directly or through the formation of an intermediate 23-oxo derivative. mdpi.comresearchgate.net

Spirosolanes: Steroidal alkaloids such as solasodine and tomatidine (B1681339) are also viable precursors. mdpi.comnih.govsemanticscholar.org Similar to spirostanes, these compounds can be oxidized to yield bisnorcholanic lactones. mdpi.com For example, solasodine can be converted into this compound through a reaction involving NaNO₂ and BF₃·Et₂O. researchgate.net

Chemical synthesis methods developed in the lab often mimic these proposed biosynthetic steps. For instance, the Baeyer-Villiger oxidation of 23-oxosapogenins is a known method to produce bisnorcholanic lactones, suggesting a similar oxidative cleavage mechanism may occur in nature. researchgate.netsemanticscholar.org

Table 2: Key Steroidal Precursors for Bisnorcholanic Lactone Synthesis

Precursor Class Specific Precursor Resulting Product Class Reference
Sapogenin (Spirostane) Diosgenin Bisnorcholanic lactone scielo.org.mx
Sapogenin (Spirostane) Tigogenin Bisnorcholanic lactone mdpi.comresearchgate.net
Sapogenin (Spirostane) Hecogenin Bisnorcholanic lactone scielo.org.mxresearchgate.net
Sapogenin (Spirostane) Sarsasapogenin Bisnorcholanic lactone scielo.org.mxresearchgate.net
Spirosolane Solasodine This compound mdpi.comresearchgate.net
Spirosolane Tomatidine Bisnorcholanic lactone mdpi.comsemanticscholar.org

Enzymatic Systems and Genetic Regulation Implicated in this compound Biosynthesis

While the exact enzymatic machinery and genetic control for this compound biosynthesis have not been fully elucidated, knowledge from related pathways provides significant insights. The biosynthesis of steroids in plants is a complex process regulated by numerous enzymes and transcription factors. frontiersin.orgmdpi.com

Enzymatic Systems: The conversion of steroidal precursors like spirostanes and spirosolanes into bisnorcholanic lactones is fundamentally an oxidative process. The enzyme families likely responsible for these transformations include:

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to steroid metabolism in both plants and animals, catalyzing various hydroxylation and oxidation reactions. frontiersin.orggenome.jp CYPs are known to be involved in the biosynthesis of steroidal glycoalkaloids, which are structurally related to this compound's precursors.

2-Oxoglutarate-Dependent Dioxygenases (2-ODDs): Research on the biosynthesis of solanidane (B3343774) glycoalkaloids in potato, which diverge from spirosolane pathways, has identified a key 2-ODD enzyme named DPS (Dioxygenase for Potato Solanidane synthesis). nih.gov This enzyme catalyzes a critical ring-rearrangement step. nih.gov It is plausible that similar dioxygenases are involved in the degradation of the spirostane or spirosolane side chain to form the lactone ring of this compound.

Genetic Regulation: The production of secondary metabolites like this compound is tightly regulated at the genetic level, often in response to environmental or developmental cues. mdpi.com The expression of the necessary biosynthetic genes is controlled by transcription factors. While specific regulators for this compound are unknown, general principles of secondary metabolite regulation in plants suggest the involvement of:

Transcription Factor Families: Families such as MYB, bHLH, and WRKY are well-known regulators of various secondary metabolite pathways, including those for flavonoids and terpenoids. mdpi.commdpi.com These transcription factors can act as activators or repressors, binding to promoter regions of biosynthetic genes to control their expression. nih.govpressbooks.pub The production of this compound is likely controlled by a similar complex network of regulatory proteins that respond to internal and external signals.

Further research is needed to isolate and characterize the specific enzymes and transcription factors that constitute the this compound biosynthetic pathway.

Synthetic Methodologies and Chemical Transformations of Vespertilin

Total Synthesis Approaches to Vespertilin and its Core Skeleton

While the total synthesis of this compound itself is not prominently documented in the literature—largely due to the efficiency of semi-synthetic routes—the strategies for assembling complex steroidal frameworks are well-established. epfl.ch A hypothetical total synthesis would require precise control over numerous stereocenters and the strategic construction of its five-ring system.

The synthesis of a molecule with the stereochemical complexity of this compound necessitates rigorous control at every stage where a stereocenter is formed. msu.edu The steroidal core contains multiple chiral centers, and achieving the correct relative and absolute stereochemistry is paramount for biological activity.

Key strategic considerations include:

Substrate Control: Utilizing the existing stereocenters of a partially constructed molecule to direct the stereochemical outcome of subsequent reactions.

Reagent Control: Employing chiral reagents, catalysts, or auxiliaries to induce stereoselectivity, ensuring that reactions favor the formation of one stereoisomer over others. thieme.comamazon.com

Stereospecific Reactions: Using reactions where the stereochemistry of the starting material dictates the stereochemistry of the product, such as in certain pericyclic reactions or rearrangements. thieme.com

Protecting Groups: The strategic use of protecting groups is crucial not only to prevent unwanted reactions at other functional groups but also to influence the steric environment around a reaction center, thereby guiding the stereochemical course of a transformation. organic-chemistry.org

The development of predictive models and a deep understanding of reaction mechanisms are essential tools for navigating the synthetic challenges posed by such a multi-stereocenter target. rsc.org

Retrosynthetic analysis is a method for designing a synthesis by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.com This process involves "disconnections," which are imaginary bond-breaking operations that correspond to reliable forward-direction chemical reactions. egrassbcollege.ac.inlibretexts.org

A plausible retrosynthetic analysis of the this compound core might involve the following key disconnections:

Lactone/Lactam Ring Disconnection: The final lactone or lactam ring could be disconnected via a retro-cyclization, revealing a precursor with a carboxylic acid (or derivative) and a hydroxyl or amino group on the side chain attached at C17.

Side Chain Installation: The C17 side chain itself could be installed onto a pre-formed steroidal ketone (a 17-keto steroid) using organometallic addition or other C-C bond-forming reactions.

Ring D and C Construction: The five- and six-membered D and C rings could be formed through powerful cyclization reactions, such as intramolecular aldol (B89426) reactions, Diels-Alder cycloadditions, or radical cyclizations, from a suitable precursor. organic-chemistry.org

A/B Ring Annulation: The initial A and B rings could be constructed using well-known strategies like the Robinson annulation to build the characteristic fused six-membered rings of the steroid nucleus.

This backward analysis identifies potential precursors, known as synthons (idealized fragments), and their real-world chemical counterparts, the synthetic equivalents . egrassbcollege.ac.in

Retrosynthetic Step Key Disconnection / Transformation (Retron) Potential Forward Synthetic Reaction
This compound → Precursor 1 C-N bond (Lactam ring)Intramolecular reductive amination/cyclization
Precursor 1 → Precursor 2 C-C bond at C17-C20Aldol addition, Grignard reaction
Precursor 2 → Precursor 3 C-D ring systemIntramolecular Diels-Alder, Nazarov cyclization
Precursor 3 → Starting Materials A-B ring systemRobinson annulation

Strategic Considerations in Stereoselective Synthesis

Semi-Synthetic Routes from Readily Available Steroidal Precursors

The most practical and widely employed approach to this compound and related compounds is semi-synthesis, which leverages the existing and stereochemically defined framework of abundant natural steroidal sapogenins. nih.gov This strategy significantly shortens the synthetic sequence by obviating the need to construct the complex core from scratch. nih.gov

Steroidal sapogenins, characterized by a spiroketal side chain (spirostane), are ideal starting materials for the synthesis of this compound. nih.gov The degradation of this six-ring spirostane structure into the five-ring lactone system of this compound is a key transformation. nih.govnih.gov

Commonly used precursors include:

Precursor Source/Class Relevance to this compound Synthesis References
Tigogenin (B51453) Steroidal SapogeninA primary starting material for concise syntheses of this compound analogues and its core lactam. nih.govresearchgate.net nih.gov, researchgate.net, bvsalud.org
Diosgenin (B1670711) Steroidal SapogeninUsed to synthesize this compound analogues, particularly those with modifications in the A/B rings. researchgate.netnih.gov researchgate.net, bvsalud.org, nih.gov
Solasodine (B1681914) Steroidal Alkaloid (Spirosolane)A nitrogen-containing analogue of diosgenin, used as a precursor for synthetic this compound. researchgate.net researchgate.net

These precursors are advantageous because they already possess the required tetracyclic steroidal core with the correct stereochemistry.

The conversion of a spirostane precursor like tigogenin into the this compound skeleton involves a series of selective chemical reactions focused on the side chain and steroidal rings. A key process is the oxidative degradation of the spirostane F-ring to generate the γ-lactone (a carbolactone). nih.govnih.gov

A representative synthetic sequence starting from a protected tigogenin derivative involves several key steps: nih.govresearchgate.net

Lactone Formation: The spirostane side chain is oxidized to form the corresponding bisnorcholanic lactone. An improved method utilizes hydrogen peroxide and a catalytic amount of trifluoroacetic acid. researchgate.net

Ammonolysis: The lactone ring is opened with an amine (e.g., via an aminoalane reagent) to yield a hydroxy-amide intermediate. nih.govresearchgate.net

Oxidation: The newly formed hydroxyl group is oxidized to a ketone using reagents like Pyridinium (B92312) Dichromate (PDC) or Dess-Martin periodinane, producing a crucial oxo-amide. nih.govresearchgate.net

Reductive Cyclization: The final γ-lactam ring is formed through an intramolecular cyclization of the oxo-amide, often promoted by reagents like triethylsilane in the presence of an acid (e.g., TFA). nih.govresearchgate.net

Transformation Step Reagents/Conditions Intermediate Formed References
Lactone Ring Opening Aminoalane reagentHydroxy-amide nih.gov, researchgate.net
Hydroxyl Group Oxidation PDC or Dess-Martin periodinane in CH₂Cl₂Oxo-amide nih.gov, researchgate.net
Reductive Cyclization Et₃SiH / TFA or Et₃SiH / Bi(TfO)₃γ-Lactam nih.gov, researchgate.net
Alternative Cyclization Microwave-assisted reductive aminationγ-Lactam nih.gov, researchgate.net

Utilization of Tigogenin, Diosgenin, and Related Sapogenins

Synthesis of this compound Analogues and Derivatives

Synthesizing analogues and derivatives of this compound is a key strategy for exploring structure-activity relationships and developing compounds with enhanced or novel biological properties. nih.govnih.gov These modifications can involve altering the lactam nitrogen, changing functional groups on the steroidal skeleton, or modifying the ring structure itself. nih.govmdpi.com

Several classes of this compound derivatives have been synthesized:

N-Alkyl Derivatives: The lactam nitrogen can be alkylated during the semi-synthesis by using N-substituted amines in the reductive amination/cyclization step, leading to a variety of N-alkyl lactams. nih.govresearchgate.net

A/B Ring Modified Analogues: Starting from precursors like diosgenin, analogues with modified A and B rings have been created. For example, a 6a-aza-B-homo steroidal lactam analog of this compound was synthesized via a key Beckmann rearrangement of a hydroxyimino (oxime) intermediate. researchgate.netnih.gov

Derivatives from this compound: this compound itself can serve as the starting material for further derivatization. For instance, a bioactive steroid was synthesized from this compound via acetylation followed by epoxidation of the 5,6-double bond. researchgate.net

Conjugates: this compound has been used to create conjugates, where it is linked to other molecules, such as disaccharide blocks, to create hybrid structures with potentially new biological profiles. researchgate.netdntb.gov.ua

Analogue/Derivative Type Synthetic Strategy Key Precursor(s) References
N-Alkyl Lactams Reductive amination with primary aminesTigogenin-derived oxo-acid nih.gov, researchgate.net
6a-Aza-B-homo Lactams Beckmann rearrangement of an oximeDiosgenin researchgate.net, nih.gov
5,6-Epoxy Derivatives Epoxidation of the Δ⁵ double bondThis compound researchgate.net
Glycoside Conjugates Glycosylation reactionsThis compound researchgate.net, dntb.gov.ua

Design and Preparation of N-Alkyl Lactam Derivatives

The nitrogen-containing analogs of this compound, specifically steroidal lactams, have been a subject of intense synthetic interest. Researchers have developed efficient routes to not only the parent lactam but also its N-alkylated derivatives, effectively replacing the oxygen of the lactone ring with a substituted nitrogen atom. mdpi.com

Two primary strategies have been successfully employed, starting from a bisnorcholanic lactone readily available from the degradation of tigogenin, a natural sapogenin. mdpi.comresearchgate.net

The Oxo-Amide Intermediate Route: This is considered the most efficient pathway. researchgate.net It begins with the ring-opening of the protected starting lactone using an aminoalane reagent, which is prepared from DIBALH and an appropriate amine (e.g., methylamine, benzylamine). mdpi.com This step yields a secondary hydroxy-amide. Subsequent oxidation of the hydroxyl group using reagents like pyridinium dichromate (PDC) or the Dess-Martin periodinane produces a key oxo-amide intermediate. mdpi.comresearchgate.net The final step is a reductive cyclization, which has been achieved with high efficiency using systems like triethylsilane with either trifluoroacetic acid (TFA) or bismuth(III) triflate (Bi(TfO)₃), to yield the desired N-alkylated lactams. mdpi.comresearchgate.net

The Oxo-Acid Intermediate Route: An alternative approach involves the initial saponification of the lactone to a hydroxy-acid, followed by oxidation to an oxo-acid intermediate. mdpi.comresearchgate.net This intermediate can then undergo a microwave-assisted reductive amination with an appropriate primary amine (e.g., methylamine, benzylamine) in the presence of a reducing agent like sodium cyanoborohydride. This one-pot cyclization provides the N-substituted lactams in good yields over a short reaction time. mdpi.com

These methodologies have enabled the synthesis of various N-alkyl derivatives, as detailed in the table below.

Derivative NameSynthetic RouteKey ReagentsOverall Yield from LactoneReference
(16S,20S)-N-Methyl-3β-hydroxy-5α-pregnane-20,16-carbolactamOxo-AmideMeNH₂, PDC, Et₃SiH/Bi(OTf)₃61% mdpi.com
(16S,20S)-N-Benzyl-3β-hydroxy-5α-pregnane-20,16-carbolactamOxo-AmideBnNH₂, PDC, Et₃SiH/Bi(OTf)₃86% mdpi.com
(16S,20S)-N-Methyl-3β-hydroxy-5α-pregnane-20,16-carbolactamOxo-AcidMeNH₂, NaBH₃CN (Microwave)63% mdpi.com
(16S,20S)-N-Benzyl-3β-hydroxy-5α-pregnane-20,16-carbolactamOxo-AcidBnNH₂, NaBH₃CN (Microwave)60% mdpi.com

Aza-B-Homo Steroidal Lactam Analogues and Other Modified Skeletons

Beyond modification of the E-ring lactone, synthetic efforts have also targeted the fundamental steroidal backbone to create this compound analogs with significantly altered skeletons. A notable achievement in this area is the development of a novel procedure for the synthesis of 6a-aza-B-homo steroidal lactam analogues of this compound. bvsalud.orgnih.gov This modification involves the expansion of the B-ring by one atom and the incorporation of a nitrogen atom, creating a seven-membered lactam ring.

The synthesis commences from the readily available steroidal sapogenin, diosgenin. nih.govbvsalud.org A key feature of this synthetic pathway is the creation of a hydroxyimino derivative (an oxime) at the C-6 position of the steroid nucleus. bvsalud.orgnih.gov This oxime intermediate is then subjected to a Beckmann rearrangement, a classic transformation that induces the expansion of the B-ring to form the desired 6a-aza-B-homo lactam structure. nih.gov This novel three-step methodology has also been successfully applied starting from cholesterol and pregnenolone (B344588) to obtain other 6a-aza-B-homo steroidal lactams. bvsalud.orgnih.gov

This strategic modification of the steroidal framework represents a significant departure from the natural this compound structure, opening avenues to explore novel structural classes of steroidal compounds. bvsalud.org

Structural Variations at Key Positions

To further probe the chemical space around the this compound scaffold, researchers have introduced structural variations at key positions on the steroid nucleus and its side chain. These modifications are crucial for understanding which parts of the molecule are essential for its properties.

One significant area of exploration has been the synthesis of this compound conjugates. For instance, synthetic work has been reported on the conjugation of this compound with OSW-1 disaccharide blocks. orcid.org OSW-1 is a potent saponin, and creating such hybrid molecules represents a strategy to combine the structural features of two distinct natural products.

Other structural variations have been achieved during the synthesis of analogs. In the process of creating aza-B-homo lactams, a 6,23-dihydroxyimino derivative was synthesized as an intermediate and was itself identified as a biologically active compound. bvsalud.orgnih.gov This highlights how modifications at both the C-6 position on the steroid B-ring and the C-23 position on the side chain can be synthetically achieved.

Methodological Advancements in this compound Chemical Synthesis

The synthesis of this compound and its analogs has benefited from significant methodological advancements designed to improve efficiency, accessibility, and sustainability. rroij.comnih.gov These developments range from the optimization of individual reaction steps to the conception of entirely new synthetic routes.

Green Chemistry Principles in Synthetic Route Development

Modern synthetic chemistry increasingly incorporates the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. yale.edu The synthesis of this compound analogs has seen the application of several of these principles.

Use of Renewable Feedstocks: Synthetic routes frequently start from abundant, naturally occurring steroids like diosgenin and tigogenin. mdpi.comnih.govyale.edu Using these renewable raw materials is preferable to relying on depletable petrochemical sources. yale.edu

Less Hazardous Chemical Syntheses: A notable green advancement is the development of synthetic methods that avoid the use of hazardous reagents. skpharmteco.com For example, the procedure to create 6a-aza-B-homo steroidal lactams was specifically designed to circumvent the need for hazardous oxidizing agents that are common in traditional steroid chemistry. bvsalud.orgnih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. yale.edu The reductive cyclization step in N-alkyl lactam synthesis employs catalytic amounts of bismuth(III) triflate or TFA, which is preferable to using stoichiometric amounts of a reagent. mdpi.comyale.edu

Novel Reagents and Catalytic Systems in Lactone/Lactam Formation

The formation of the crucial five-membered E-ring, whether a lactone or a lactam, is a defining feature of this compound and its analogs. Research has focused on developing and applying novel reagents and catalytic systems to make this ring closure more efficient and selective.

In the synthesis of the lactam analogs, a key innovation was the use of aminoalane reagents for the initial lactone ring-opening. mdpi.comresearchgate.net These reagents, prepared in situ from DIBALH and an amine hydrochloride, provide a mild and effective way to generate the necessary hydroxy-amide precursor. mdpi.com

For the critical cyclization step to form the lactam ring from the oxo-amide intermediate, novel catalytic systems have been successfully employed. The use of triethylsilane (Et₃SiH) in combination with bismuth(III) triflate (Bi(TfO)₃) proved to be a particularly effective system for promoting the reductive cyclization, leading to quantitative yields of the desired N-alkylated lactams. mdpi.comresearchgate.net

The formation of the expanded B-ring lactam in the aza-B-homo analogs relies on the Beckmann rearrangement of an oxime. nih.gov While a classic reaction, its application in a novel three-step sequence starting from diosgenin demonstrates a strategic use of established reactivity to achieve a complex transformation efficiently. bvsalud.orgnih.gov

Finally, even the synthesis of the starting lactone from tigogenin has been improved. An optimized protocol using a 60% solution of hydrogen peroxide and a catalytic amount of trifluoroacetic acid was shown to increase the yield of the desired lactone to 91% on a multigram scale, representing a significant process improvement. mdpi.com

Molecular Mechanisms of Biological Activity and Receptor Interactions

In Vitro Cellular Activity Profiles (Mechanistic Focus)

Vespertilin's interactions at the cellular level have been explored through various in vitro studies, revealing its potential as an antiproliferative, antifungal, and anti-inflammatory agent.

Antiproliferative and Cytotoxic Effects on Defined Cell Lines

This compound has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. mdpi.comresearchgate.netresearchgate.netplos.orgresearchgate.net One study highlighted its cytostatic activity with an ID50 of 5 micrograms/ml. researchgate.net Research on extracts of Christia vespertilionis, from which this compound can be isolated, showed significant cytotoxic effects against human breast carcinoma cell lines, particularly the triple-negative breast cancer cell line MDA-MB-231. mdpi.com The ethyl acetate (B1210297) root extract, which contains such compounds, exhibited an IC50 value of 11.34 ± 1.20 μg/mL against MDA-MB-231 cells and 44.65 ± 5.78 μg/mL against MCF-7 cells. mdpi.com Furthermore, fractions of this extract showed dose-dependent cytotoxic effects, with one fraction (F3) being particularly potent and selective towards breast cancer cell lines over normal cells. mdpi.com At a concentration of 3.13 μg/mL, this fraction reduced the viability of MDA-MB-231 and MCF-7 cells to 65.92% and 76.16%, respectively. mdpi.com Synthetic analogs and derivatives of this compound have also been investigated for their antiproliferative activities against various tumor cell lines, with some exhibiting significant activity. researchgate.netresearchgate.netbvsalud.org For instance, certain steroidal oximes and lactams derived from diosgenin (B1670711), a precursor for this compound synthesis, showed antiproliferative effects on cervical cancer cells. researchgate.netresearchgate.net These compounds induced apoptosis, as indicated by the increased presence of active caspase-3, without exerting a cytotoxic effect on normal human lymphocytes. researchgate.netresearchgate.net

Table 1: Cytotoxic Activity of this compound and Related Compounds on Cancer Cell Lines

Antifungal and Bactericidal Mechanisms at the Cellular Level

This compound and its derivatives have shown promising antifungal and bactericidal properties. mdpi.complos.org The proposed mechanism for its antifungal action involves the inhibition of 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. tsmu.edu For its antibacterial action, the putative mechanism is the inhibition of DNA gyrase. tsmu.edu A synthetic derivative, (20S)-3β-acetoxy-5α-pregnane-20,16β-carbolactone, demonstrated strong antifungal activity against fluconazole-resistant Candida cells. researchgate.net This lactone was also effective against various bacteria, including methicillin-sensitive and resistant Staphylococcus aureus (MSSA, MRSA), E. coli ESBL, and P. aeruginosa, in both planktonic and biofilm growth stages. researchgate.netresearchgate.net Mechanistic studies revealed that this compound has a significant affinity for the fungal plasma membrane but not for human cell membranes, suggesting a selective mode of action that involves permeabilizing the cell membrane and disrupting its integrity. researchgate.net This leads to the efflux of cytosol and eventual cell disintegration. nih.gov

Other Reported In Vitro Biological Activities (e.g., anti-inflammatory, antioxidant)

In addition to its antiproliferative and antimicrobial effects, this compound and related compounds exhibit anti-inflammatory and antioxidant activities. mdpi.com Extracts from Christia vespertilionis, known to contain this compound, have shown anti-inflammatory effects. mdpi.com The antioxidant properties of these extracts, attributed in part to their phenolic content, are thought to contribute to their cytotoxic effects. mdpi.com The ethyl acetate root extract of C. vespertilionis demonstrated significant antioxidant capabilities. mdpi.com The anti-inflammatory activity of plant-derived compounds is often linked to the inhibition of inflammatory mediators and signaling pathways. dovepress.com Flavonoids, a class of compounds that can be found alongside this compound in plant extracts, are known to possess anti-inflammatory properties by modulating various cellular signaling pathways. nih.gov

Elucidation of Molecular Targets and Downstream Signaling Pathways

Research into the molecular targets of this compound is ongoing, with studies pointing towards its interaction with key proteins and modulation of critical cellular processes like apoptosis and cell cycle regulation. plos.orgbvsalud.orgjst.go.jp

Protein-Ligand Interaction Studies and Binding Affinity Analyses

While specific protein-ligand interaction studies for this compound itself are not extensively detailed in the provided context, research on its derivatives and related compounds provides insights. For instance, docking studies on certain antimicrobial derivatives suggested that gyrase inhibition is a likely mechanism for antibacterial activity, while inhibition of 14α-demethylase is responsible for antifungal action. tsmu.edu In silico molecular docking and induced fit docking simulations have been employed to investigate the binding mode interactions of this compound analogues with specific protein targets. researchgate.net One study focused on the brassinolide-binding groove, revealing that a derivative of this compound had high binding energy values and good affinity. researchgate.net Such computational approaches are crucial in elucidating the structural basis for the observed biological activities. jst.go.jp

Modulation of Intracellular Processes (e.g., Apoptosis, Cell Cycle Regulation)

This compound and its derivatives have been shown to modulate fundamental intracellular processes, including apoptosis and cell cycle regulation. plos.orgresearchgate.netebi.ac.uk The antiproliferative effects of some this compound-related compounds are mediated through the induction of apoptosis. researchgate.net In cervical cancer cells, steroidal oxime derivatives of diosgenin were observed to cause apoptotic morphology and increase the levels of active caspase-3, a key executioner enzyme in the apoptotic pathway. researchgate.netresearchgate.net This suggests that these compounds trigger programmed cell death in cancer cells. The study of solasodine (B1681914), a structurally related steroidal alkaloid, has provided further insights into these mechanisms, with research indicating its ability to induce apoptosis and modify autophagy. ebi.ac.uk

Table 2: Mentioned Compounds

Influence on Key Regulatory Enzymes or Receptors (e.g., Ras-cAMP-PKA pathway)

The Ras-cAMP-PKA signaling pathway is a fundamental cascade in cellular communication, regulating a vast array of processes including metabolism, cell proliferation, and gene expression. The pathway is initiated by the activation of Ras proteins, small GTP-binding proteins that, in their active state, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). wikipedia.org This increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of substrate proteins on serine or threonine residues, thereby altering their function. creative-enzymes.com

Activation of PKA by cAMP is a critical control point. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of four cAMP molecules to the regulatory subunits induces a conformational change, causing the release of the active catalytic subunits. wikipedia.org These activated subunits can then phosphorylate target proteins that control processes like glycogen (B147801) metabolism, lipid metabolism, and cell cycle progression. wikipedia.orgcreative-enzymes.com

Currently, there is a lack of specific research in the available scientific literature directly investigating the influence of this compound on the Ras-cAMP-PKA pathway. While this compound exhibits various biological activities, its precise molecular targets and its potential modulation of this specific signaling cascade have not been elucidated. Future studies would be necessary to determine if this compound's mechanism of action involves interaction with key components of the Ras-cAMP-PKA pathway, such as the Ras proteins, adenylyl cyclase, or PKA itself.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological effect, guiding the design of more potent and selective analogues. nih.govrsc.org While extensive SAR studies on a wide range of this compound analogues are not broadly published, key research provides insight into how modifications of its structure can influence its biological properties.

Impact of Steroidal Nucleus Modifications on Biological Efficacy

In the context of this compound, research has focused on creating analogues by modifying the steroidal framework derived from natural sapogenins like diosgenin. A key study established a new procedure for the synthesis of a 6a-aza-B-homo steroidal lactam analog of this compound, starting from diosgenin. researchgate.net This modification involves the insertion of a nitrogen atom into the B-ring of the steroid, expanding it from a six-membered to a seven-membered ring and thus creating a B-homo steroid. The resulting analogues, including new steroidal oximes and lactams, were subsequently evaluated for their antiproliferative activities against various tumor cell lines, demonstrating that modifications to the core steroidal nucleus are a viable strategy for altering biological efficacy. researchgate.net

Role of Lactone/Lactam Moiety in Biological Recognition

This compound is a steroidal lactone, meaning it contains a cyclic ester within its structure, specifically a five-membered γ-lactone ring fused to the D-ring of the steroid. researchgate.net This moiety is often critical for biological recognition and activity. The replacement of this lactone ring with a lactam (a cyclic amide) is a common strategy in medicinal chemistry to probe the importance of the heteroatom (oxygen vs. nitrogen) in molecular interactions and to potentially improve stability or activity.

Research into this compound analogues has explored this exact modification. The synthesis of a 6a-aza-B-homo steroidal lactam analog of this compound was developed to investigate the impact of this structural change. researchgate.net The study found that certain derivatives created through this synthetic pathway exhibited notable antiproliferative activity. Specifically, a 6,23-dihydroxyimino derivative was identified as having the highest activity among the tested compounds. researchgate.net This suggests that the lactone/lactam portion of the molecule, and the functional groups associated with it, play a significant role in the compound's biological recognition and cytotoxic effects. The ability of β-lactones and β-lactams to act as probes for profiling protein activity underscores the importance of this functional group in interacting with biological targets. rsc.org

Stereochemical Influence on Molecular Interactions

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. numberanalytics.comnumberanalytics.com The specific spatial orientation of functional groups dictates how a molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. nih.govnih.gov

The natural form of this compound has a defined stereochemistry, identified as (16S,20S)-3β-hydroxy-pregn-5-ene-20,16-carbolactone. researchgate.net This precise three-dimensional structure is essential for its observed biological activities. Any alteration in the stereocenters at positions 16 and 20 would result in a different stereoisomer with potentially different or absent biological effects. While direct comparative studies of this compound stereoisomers are not available, the principles of stereochemistry dictate that the specific 'S' configuration at both the C16 and C20 positions is crucial for the molecule to adopt the correct conformation for binding to its cellular targets. This spatial arrangement influences intermolecular forces, such as hydrogen bonding and van der Waals interactions, which are fundamental to biological recognition and the subsequent exertion of the compound's effects. nih.gov

Analytical and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Confirmation of Derivatives (e.g., NMR, MS, ECD, X-ray Crystallography)

The elucidation of the complex three-dimensional structure of Vespertilin and its derivatives relies on a combination of sophisticated spectroscopic methods. studypug.comsolubilityofthings.com These techniques are often used in concert to provide a comprehensive and unambiguous structural assignment. studypug.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the structure of organic molecules, including complex steroidal compounds like this compound. molaid.commsu.edu Both ¹H and ¹³C NMR spectroscopy are utilized to map the carbon skeleton and the environment of hydrogen atoms within the molecule. ajol.info For instance, in the study of this compound derivatives, NMR analysis is crucial for ascertaining the stereochemistry and confirming the structure of newly synthesized compounds. molaid.commolaid.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in overcoming challenges posed by signal overlapping, which is common in complex cage-like molecules, allowing for complete assignment of all proton and carbon signals. ajol.info The chemical shifts of the imino proton and the thiocarbonyl carbon in derivatives can offer valuable data for monitoring these modified structures. mdpi.com

Mass Spectrometry (MS) provides essential information about the molecular weight and elemental composition of this compound and its derivatives. solubilityofthings.comdntb.gov.ua High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining precise molecular formulas. dntb.gov.ua Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are modern methods that allow for the ionization of large molecules, which was a limitation of older techniques. emory.edu When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing compounds in complex mixtures. researchgate.net

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that provides information about the stereochemistry (absolute configuration and conformation) of chiral molecules like this compound. faccts.deencyclopedia.pub ECD is particularly sensitive to the spatial arrangement of atoms and can distinguish between enantiomers, which have mirror-image ECD spectra. encyclopedia.pubresearchgate.net The interpretation of ECD spectra is often supported by quantum-chemical calculations to correlate the experimental data with the 3D structure. researchgate.net

X-ray Crystallography offers the most definitive method for determining the three-dimensional atomic and molecular structure of a compound. wikipedia.org This technique involves diffracting X-rays off a single crystal of the substance to produce a unique diffraction pattern. youtube.comlibretexts.org From this pattern, a detailed 3D model of the electron density and, consequently, the precise positions of atoms and their chemical bonds can be generated. wikipedia.orgmpg.de While it requires obtaining high-quality crystals, X-ray crystallography provides unambiguous proof of a molecule's structure. researchgate.netmpg.de

Table 1: Spectroscopic Data for this compound Derivatives (Illustrative) This table is a representative example and may not reflect actual experimental data.

Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)ECD (λ, nm)
This compound[Data][Data][Data][Data]
N-acetyl-Vespertilin[Data][Data][Data][Data]

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from natural sources or synthetic reaction mixtures and for the assessment of its purity. slideshare.netijpsjournal.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. moravek.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity assessment of this compound. moravek.comtorontech.com In a research context, HPLC is used to isolate the target compound from complex mixtures with high resolution. slideshare.net For purity assessment, HPLC can effectively separate the main compound from any impurities. moravek.com The purity is often calculated using area normalization, where the area of the main peak is compared to the total area of all peaks in the chromatogram. researchgate.net Diode array detectors (DAD) can be used for peak purity analysis by comparing UV spectra across a single peak. torontech.comsepscience.com

Column Chromatography is a fundamental technique used for the large-scale purification of compounds. slideshare.net It operates on the principle of differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through the column. slideshare.net

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive method for monitoring the progress of reactions and for the preliminary assessment of sample purity. ijpsjournal.comjcdronline.org It can also aid in the development of optimal solvent systems for column chromatography. jcdronline.org

The choice of chromatographic method depends on the scale of the separation and the desired purity of the final product. chromatographyonline.com For sensitive compounds, method conditions such as temperature may need to be carefully controlled to prevent degradation during the isolation process. chromatographyonline.com

Table 2: Chromatographic Parameters for this compound Purity Assessment (Illustrative) This table is a representative example and may not reflect actual experimental data.

ParameterHPLC Method
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile:Water (Gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time[Data]
Purity (%)>98%

Quantitative Analysis of this compound and its Metabolites in Biological Matrices (Research Context)

The quantitative analysis of this compound and its metabolites in complex biological matrices like plasma, urine, or tissue homogenates is crucial for pharmacokinetic and metabolism studies in a research setting. nih.govsynexagroup.com These analyses are often challenging due to the complexity of the matrix and the low concentrations of the analytes. eijppr.comresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites. eijppr.comalwsci.com This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govmdpi.com The "bottom-up" strategy is often employed, where the analyte is proteolytically digested (if it's a protein-bound conjugate) and specific signature peptides are monitored. mdpi.com However, a significant challenge in LC-MS/MS is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, potentially leading to inaccurate quantification. eijppr.com Careful method development and sample clean-up procedures are essential to mitigate these effects. eijppr.comresearchgate.net

Sample preparation is a critical step to ensure the accuracy and reliability of the quantitative analysis. researchgate.net Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to remove interfering substances from the biological matrix. researchgate.net The development and validation of these bioanalytical methods are performed according to strict guidelines to ensure they are suitable for their intended purpose. synexagroup.com

Table 3: LC-MS/MS Parameters for Quantitative Analysis of this compound (Illustrative) This table is a representative example and may not reflect actual experimental data.

ParameterValue
Ionization ModePositive ESI
Monitored Transition (m/z)Parent Ion → Product Ion
Collision Energy[Data] eV
Limit of Quantification (LOQ)[Data] ng/mL
Linear Range[Data] - [Data] ng/mL

Theoretical and Applied Research Perspectives

Design Principles for Novel Steroidal Lactone Scaffolds

The natural product Vespertilin, a steroidal lactone, serves as a foundational scaffold for the design of novel biologically active molecules. semanticscholar.orgresearchgate.net The inherent structure of steroidal lactones, characterized by a five-ring fused system, provides a rigid and stereochemically rich framework that is amenable to synthetic modification. researchgate.net A key design principle involves leveraging the existing steroid core, which is known to interact with a variety of biological targets, and modifying the lactone ring and other peripheral functional groups to modulate activity and selectivity.

Numerous synthetic strategies for creating novel steroidal lactones capitalize on the degradation of steroid spirostanes, which transforms a six-ring structure into the five-ring lactone system. researchgate.net This approach is a cornerstone for generating diverse scaffolds based on the this compound template. The formation of the C22-lactone is a common feature in reactions involving steroid sapogenins, providing a reliable method for scaffold generation. researchgate.net

Further design considerations include the introduction of heteroatoms, such as nitrogen, into the steroidal backbone to create aza-B-homo steroidal lactam analogs. researchgate.netbvsalud.org These modifications can significantly alter the molecule's physicochemical properties and biological profile. For instance, the synthesis of a 6a-aza-B-homo steroidal lactam analog of this compound has been achieved, demonstrating the feasibility of incorporating nitrogen into the B-ring of the steroid nucleus. researchgate.netbvsalud.org The development of such novel scaffolds often avoids the use of hazardous oxidizing agents, opting for safer and more efficient synthetic routes. researchgate.netbvsalud.org

Development of this compound-Based Chemical Probes for Biological Research

The development of chemical probes from natural products like this compound is a crucial strategy for elucidating biological pathways and identifying new drug targets. ox.ac.ukmskcc.org A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, thereby allowing for the study of its function in a cellular or organismal context. ox.ac.ukmskcc.org this compound's defined steroidal structure makes it an attractive starting point for the creation of such probes.

The design of this compound-based probes involves the strategic incorporation of reporter tags, such as fluorescent dyes or biotin, and photoaffinity labels. These modifications enable the visualization and identification of the probe's binding partners within a complex biological system. nih.gov For instance, a fluorescently labeled this compound analog could be used in microscopy studies to determine its subcellular localization, while a biotinylated version could be employed in pull-down assays coupled with mass spectrometry to identify its protein targets.

The synthesis of these probes requires chemical methodologies that allow for the precise placement of the desired functional groups without disrupting the core pharmacophore responsible for biological activity. This often involves multi-step synthetic sequences and the use of protecting group strategies. mskcc.org The development of modular approaches, where different components of the probe (the this compound scaffold, the linker, and the reporter tag) can be easily varied, is a powerful strategy for creating a toolbox of chemical probes to investigate a range of biological questions. frontiersin.org

These this compound-based chemical probes can be utilized to:

Identify the molecular targets of this compound and its analogs.

Investigate the mechanism of action of this compound's biological activities.

Serve as tools for target validation in drug discovery programs. ox.ac.uk

The insights gained from using these probes can accelerate the development of new therapeutics by providing a deeper understanding of the underlying biology. ox.ac.ukmskcc.org

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are indispensable tools in the study of complex natural products like this compound. pnnl.govucr.edu These methods provide insights into the molecule's structure, dynamics, and interactions with biological macromolecules, complementing experimental data and guiding further research. wiley.comarxiv.org

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound and its derivatives is crucial for understanding their structure-activity relationships. Techniques such as X-ray crystallography have been used to determine the solid-state conformation of this compound analogs like 5α-Dihydro-vespertilin acetate (B1210297). nih.gov These studies reveal that the six-membered rings typically adopt chair conformations, while the five-membered rings are in envelope conformations. researchgate.netnih.gov The fusion of the rings (A/B, B/C, and C/D) is generally trans, with a cis-fusion for the D/E rings. researchgate.netnih.gov

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of this compound in a dynamic environment, such as in solution. volkamerlab.orggalaxyproject.orgbonvinlab.org By simulating the movement of atoms over time, MD can reveal the accessible conformations of the molecule and the transitions between them. nih.govfrontiersin.org This is particularly important for understanding how this compound might adapt its shape to bind to a protein target. The analysis of MD trajectories can provide information on the root-mean-square deviation (RMSD) of atomic positions, giving a measure of conformational stability and change over the simulation. volkamerlab.orggalaxyproject.org

In silico Molecular Docking and Ligand-Target Prediction

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. bonviewpress.comumpr.ac.idasiapharmaceutics.info For this compound, docking studies can be used to hypothesize its binding mode within the active site of a potential protein target. This information is invaluable for understanding the molecular basis of its biological activity and for designing more potent and selective analogs. researchgate.netfrontiersin.org

For example, in a study of brassinosteroid analogues derived from this compound, in silico molecular docking and induced fit docking (IFD) simulations were performed to investigate the binding interactions within the brassinolide-binding groove. researchgate.net The results of these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The binding energy values calculated from these simulations can provide an estimate of the binding affinity. researchgate.netbonviewpress.com

Ligand-target prediction, also known as inverse docking or target fishing, is another important application of computational chemistry. swisstargetprediction.chresearchgate.netchemrxiv.orgplos.org Given the structure of this compound, these methods can be used to screen large databases of protein structures to identify potential biological targets. nih.gov This approach is based on the principle that molecules with similar shapes or chemical properties are likely to bind to similar targets. swisstargetprediction.ch By identifying potential targets for this compound, these in silico methods can help to prioritize experimental validation and uncover new therapeutic applications.

Future Directions in Natural Product Chemistry and Academic Drug Discovery

The study of natural products like this compound continues to be a vital component of modern drug discovery. harvard.eduiiim.res.inuochb.cz Future research in this area will likely focus on several key themes, integrating classical natural product chemistry with cutting-edge technologies.

One of the primary future directions is the continued exploration of the chemical space around the this compound scaffold. This involves the synthesis of novel analogs with diverse structural modifications, aiming to improve potency, selectivity, and pharmacokinetic properties. researchgate.net The development of more efficient and sustainable synthetic methodologies will be crucial for accessing these new compounds. researchgate.net

The integration of computational and experimental approaches will be paramount. Advances in machine learning and artificial intelligence are poised to accelerate the process of lead optimization and target identification. arxiv.orgschrodinger.com These methods can be used to predict the biological activities and physicochemical properties of virtual libraries of this compound analogs, allowing researchers to prioritize the synthesis of the most promising candidates.

Furthermore, the field of chemical biology will play an increasingly important role in understanding the mechanism of action of this compound and its derivatives. mskcc.orgfrontiersin.org The development of sophisticated chemical probes will enable the precise interrogation of biological systems, providing unprecedented insights into the molecular targets and pathways modulated by these compounds. nih.gov

In the context of academic drug discovery, there is a growing emphasis on collaborative, interdisciplinary research. universiteitleiden.nlabdn.ac.uk The journey from a natural product hit to a clinical candidate is long and complex, requiring expertise in natural product chemistry, medicinal chemistry, pharmacology, and computational science. harvard.edu Academic centers are well-positioned to foster these collaborations and to tackle the fundamental scientific challenges associated with drug discovery. iiim.res.inuniversiteitleiden.nl The open sharing of data and research tools, such as natural product databases and computational models, will further accelerate progress in the field. npatlas.org

Q & A

Q. What spectroscopic and chromatographic methods are recommended for initial characterization of Vespertilin’s structural identity?

A multi-technique approach is critical. Begin with high-resolution mass spectrometry (HRMS) to confirm molecular formula, followed by ¹H/¹³C NMR for functional group identification and stereochemical analysis. Cross-validate with X-ray crystallography if crystalline samples are obtainable . For purity, use HPLC-UV/RI with a C18 column and isocratic elution (e.g., 70:30 acetonitrile/water). Document retention times and compare against known standards. Reproducibility requires triplicate runs under controlled humidity/temperature .

Q. What are the foundational synthetic routes for this compound, and how can researchers mitigate low-yield intermediates?

Early protocols often employ Friedel-Crafts acylation or Grignard reactions for backbone assembly. Key challenges include steric hindrance at tertiary carbons. Optimize yields by:

  • Screening catalysts (e.g., AlCl₃ vs. FeCl₃ for acylation efficiency) .
  • Adjusting solvent polarity (e.g., dichloromethane for improved intermediate solubility) .
  • Monitoring reaction progress via thin-layer chromatography (TLC) every 30 minutes . Always report yields as isolated, purified masses with error margins (±5%) .

Advanced Research Questions

Q. How can contradictory data in this compound’s stability studies under varying pH conditions be resolved?

Contradictions often arise from inconsistent buffer systems or degradation product detection limits . Methodological solutions include:

  • Standardizing buffers (e.g., phosphate for pH 2–8, carbonate for pH 9–12) .
  • Using LC-MS/MS to quantify degradation products at trace levels (LOQ ≤ 0.1% w/w) .
  • Applying Arrhenius kinetics to model degradation rates across temperatures (25°C–40°C) . Discrepancies should be statistically tested via ANOVA with post-hoc Tukey tests (p < 0.05) .

Q. What computational strategies validate this compound’s proposed reaction mechanisms in silico?

Combine density functional theory (DFT) for transition-state energy barriers (e.g., B3LYP/6-31G*) and molecular dynamics (MD) simulations to assess solvent effects. Validate against experimental kinetic isotope effects (KIE) or activation parameters (ΔH‡, ΔS‡) . Open-source tools like ORCA or Gaussian are recommended for reproducibility .

Q. How should researchers design experiments to elucidate this compound’s metabolic pathways in vitro?

Use hepatocyte microsomes (human/rat) with NADPH cofactors for Phase I metabolism. For Phase II, supplement with UDP-glucuronic acid or glutathione. Analyze metabolites via:

  • High-resolution LC-QTOF-MS for accurate mass identification (±2 ppm) .
  • MS/MS fragmentation libraries (e.g., mzCloud) to match unknown peaks . Include negative controls (heat-inactivated microsomes) to exclude non-enzymatic degradation .

Methodological Best Practices

  • Data Reporting : Tabulate characterization data (e.g., NMR shifts, HPLC retention times) with error ranges. Example:

    TechniqueKey DataConditions
    ¹H NMR (400 MHz)δ 7.35 (d, J=8.2 Hz, 2H)CDCl₃, 25°C
    HRMSm/z 245.1284 [M+H]⁺ (calc. 245.1281)ESI+, 70 eV
  • Reproducibility : Pre-register synthesis protocols on platforms like ChemRxiv and share raw spectral data via institutional repositories .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.